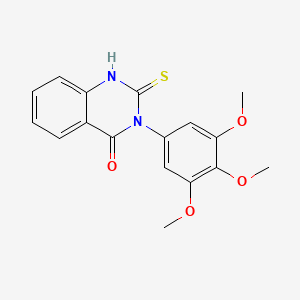
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid derivatives with amines or isocyanates. For 2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one, a possible synthetic route could involve:
Starting Materials: 3,4,5-trimethoxyaniline and 2-mercapto-4(3H)-quinazolinone.
Reaction Conditions: The reaction might be carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Disulfide derivatives.
Substitution: Substituted quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
科学的研究の応用
Chemistry
Catalysis: Quinazoline derivatives can act as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like tyrosine kinases.
Antimicrobial Activity: Studied for their antibacterial and antifungal properties.
Medicine
Anticancer Agents: Some derivatives are explored for their anticancer activities.
Anti-inflammatory Agents: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as agrochemicals.
作用機序
The mechanism of action of quinazoline derivatives often involves the inhibition of specific enzymes or receptors. For example, they might inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation.
類似化合物との比較
Similar Compounds
2-mercapto-4(3H)-quinazolinone: Lacks the trimethoxyphenyl group.
3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one: Lacks the mercapto group.
Uniqueness
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both the mercapto group and the trimethoxyphenyl group, which can impart distinct chemical and biological properties.
生物活性
2-Mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of 3,4,5-trimethoxybenzyl isothiocyanate with anthranilic acid in the presence of triethylamine. The resulting product exhibits a high yield and purity, making it suitable for further biological evaluation .
Antitumor Activity
Several studies have demonstrated the antitumor properties of this compound and its derivatives. Notably, compounds derived from 2-mercaptoquinazolinones have been shown to inhibit cancer cell growth effectively.
- In vitro Studies : A study reported that various derivatives of 2-mercapto-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one exhibited significant cytotoxicity against different cancer cell lines. For instance, compounds with GI50 values lower than those of established chemotherapeutics like 5-fluorouracil (GI50 = 18.60 µM) were identified .
| Compound | GI50 (µM) | Reference Drug GI50 (µM) |
|---|---|---|
| Compound 7 | 17.90 | 18.60 (5-FU) |
| Compound 19 | 6.33 | 18.60 (5-FU) |
These findings suggest that modifications to the quinazolinone scaffold can enhance antitumor activity.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair pathways.
- Inhibition Studies : Research indicates that certain derivatives of this compound exhibit inhibitory activity against DHFR that is significantly greater than that of methotrexate (MTX), a standard DHFR inhibitor. Specifically, compounds were found to be 4–8 times more active than MTX .
The mechanism by which this compound exerts its biological effects is thought to involve the interaction with key enzymes and receptors in cancer pathways. The presence of the thiol group (–SH) is critical for its reactivity and interaction with biological targets.
Case Studies
- Antitumor Efficacy : In a comparative study involving various quinazoline derivatives, it was found that those with specific substitutions on the phenyl ring exhibited enhanced potency against chronic myeloid leukemia cell lines .
- Selectivity in Enzyme Inhibition : A recent investigation into the selectivity of this compound for different carbonic anhydrase isoforms revealed that certain derivatives selectively inhibited tumor-associated isoforms (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .
特性
IUPAC Name |
2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-8-10(9-14(22-2)15(13)23-3)19-16(20)11-6-4-5-7-12(11)18-17(19)24/h4-9H,1-3H3,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPPCSJXYSICNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














